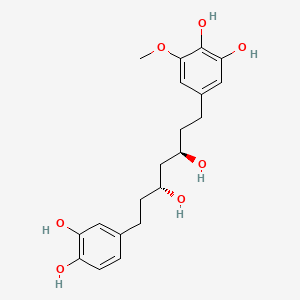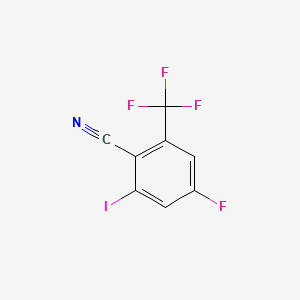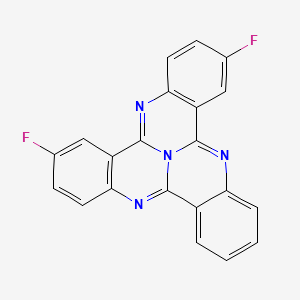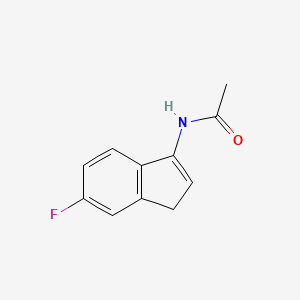
N-(5-fluoro-3H-inden-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-fluoro-3H-inden-1-yl)acetamide is a chemical compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of a fluorine atom in the indene ring enhances the compound’s chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-fluoro-3H-inden-1-yl)acetamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-fluoroindene, which can be obtained through the fluorination of indene.
Acetylation: The 5-fluoroindene is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as sulfuric acid. This reaction yields this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(5-fluoro-3H-inden-1-yl)acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom in the indene ring can be substituted with other functional groups such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require the use of catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI).
Major Products Formed
Oxidation: Formation of 5-fluoro-3H-inden-1-one or 5-fluoro-3H-inden-1-carboxylic acid.
Reduction: Formation of 5-fluoro-3H-inden-1-ylmethanol or 5-fluoro-3H-inden-1-ylamine.
Substitution: Formation of various substituted indene derivatives depending on the substituent introduced.
Scientific Research Applications
N-(5-fluoro-3H-inden-1-yl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antiviral, anticancer, and anti-inflammatory agent.
Pharmaceuticals: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique chemical properties make it suitable for use in the development of advanced materials such as polymers and coatings.
Biological Research: It is used in biological studies to investigate its effects on various cellular pathways and molecular targets.
Mechanism of Action
The mechanism of action of N-(5-fluoro-3H-inden-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes such as signal transduction, gene expression, and protein synthesis. The presence of the fluorine atom enhances the compound’s binding affinity and selectivity towards its molecular targets.
Comparison with Similar Compounds
Similar Compounds
- N-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide
- N-(5-fluoro-3H-indol-3-yl)acetamide
- 5-fluoro-3H-indene-1-carboxamide
Uniqueness
N-(5-fluoro-3H-inden-1-yl)acetamide is unique due to its specific indene structure with a fluorine atom at the 5-position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its enhanced stability, reactivity, and biological activity set it apart from other similar compounds.
Properties
Molecular Formula |
C11H10FNO |
|---|---|
Molecular Weight |
191.20 g/mol |
IUPAC Name |
N-(5-fluoro-3H-inden-1-yl)acetamide |
InChI |
InChI=1S/C11H10FNO/c1-7(14)13-11-5-2-8-6-9(12)3-4-10(8)11/h3-6H,2H2,1H3,(H,13,14) |
InChI Key |
NBCHVVUJRJDKEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CCC2=C1C=CC(=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(E)-2-(2,6,6-trimethylcyclohexen-1-yl)ethenyl] trifluoromethanesulfonate](/img/structure/B13425311.png)
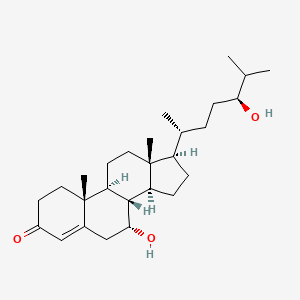

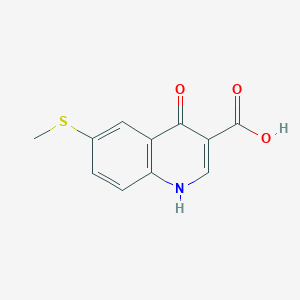


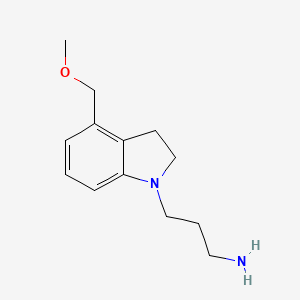
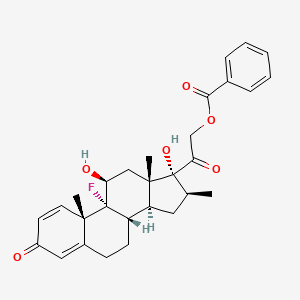
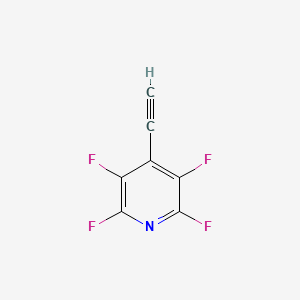
![[2,6-Difluoro-4-(trifluoromethoxy)phenyl]methanol](/img/structure/B13425351.png)
